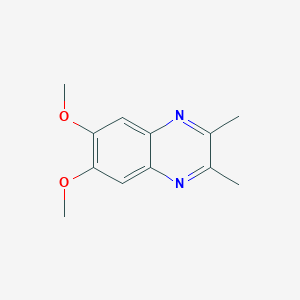

6,7-Dimethoxy-2,3-dimethylquinoxaline

描述

6,7-Dimethoxy-2,3-dimethylquinoxaline is an organic compound with the molecular formula C12H14N2O2. It is characterized by its off-white to pale yellow solid appearance and is known for its solubility in organic solvents such as ether and alcohol, while being slightly soluble in water . This compound is often used as an intermediate in organic synthesis and has various applications in materials science and organic chemistry .

准备方法

The synthesis of 6,7-Dimethoxy-2,3-dimethylquinoxaline can be achieved through several methods. One common synthetic route involves the Michael reaction. In this method, methyl acetate and cyclopentadiene ether are reacted in the presence of a base to yield the desired product . The reaction conditions typically involve maintaining a controlled temperature and ensuring the presence of a suitable base to facilitate the reaction.

化学反应分析

6,7-Dimethoxy-2,3-dimethylquinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Research Applications

1. Organic Synthesis

- Catalyst/Reagent: DMQ is widely used as a catalyst or reagent in organic synthesis. It facilitates the construction of multifunctional compounds through various chemical reactions such as oxidation, reduction, and substitution. These reactions are crucial for developing new materials and pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Oxidation | Converts DMQ into quinoxaline derivatives using oxidizing agents like potassium permanganate. |

| Reduction | Reduces quinoxaline rings to dihydroquinoxaline derivatives with reducing agents like lithium aluminum hydride. |

| Substitution | Allows functional groups to be introduced into the quinoxaline core via electrophilic or nucleophilic substitution. |

2. Mechanistic Studies

- Reaction Mechanisms: The compound's ability to influence chemical bond formation makes it a subject of study for understanding reaction mechanisms in organic chemistry. Its interactions can help elucidate pathways for synthesizing complex molecules.

Biological Research Applications

1. Antimicrobial and Anticancer Properties

- Biological Activity: DMQ has demonstrated antimicrobial and anticancer activities, making it a candidate for drug discovery. Research indicates that quinoxaline derivatives can act as enzyme inhibitors and receptor antagonists, which may lead to therapeutic applications.

2. Enzyme Inhibition

- Mechanism of Action: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This property is particularly valuable in developing treatments for diseases where enzyme activity is dysregulated.

Industrial Applications

1. Material Science

- Polymer Development: In materials science, DMQ is utilized to prepare polymers and metal complexes that are essential for studying material properties and applications. Its stable structure allows for the creation of durable materials with specific functionalities.

2. Dye and Pigment Production

- Chemical Stability: Due to its stable chemical structure, DMQ is also explored in the development of dyes and pigments used in various industrial applications. Its unique properties make it suitable for creating vibrant colors while maintaining durability under different conditions.

Case Studies

- Drug Development:

-

Material Innovation:

- Research involving DMQ in polymer synthesis demonstrated enhanced properties such as increased thermal stability and mechanical strength, indicating its utility in creating advanced materials for industrial use.

作用机制

The mechanism of action of 6,7-Dimethoxy-2,3-dimethylquinoxaline involves its interaction with molecular targets and pathways. While detailed studies on its specific mechanism are limited, it is known to act as a catalyst or reagent in various organic reactions. Its effects are mediated through its ability to facilitate the formation or transformation of chemical bonds, thereby influencing the outcome of the reactions it participates in .

相似化合物的比较

6,7-Dimethoxy-2,3-dimethylquinoxaline can be compared with other similar compounds such as:

6,7-Dimethyl-2,3-di(2-pyridyl)quinoxaline: This compound is used as an internal standard in pharmacokinetic studies.

6-Amino-2,3-dimethylquinoxaline: Known for its use in various chemical reactions and studies.

The uniqueness of this compound lies in its specific functional groups (dimethoxy and dimethyl) which confer distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .

生物活性

6,7-Dimethoxy-2,3-dimethylquinoxaline (DMDQ) is a synthetic compound that has garnered attention for its potential biological activities, particularly in relation to its role in biochemical assays and its interactions with reactive metabolites such as methylglyoxal (MG). This article delves into the biological activity of DMDQ, summarizing research findings, methodologies, and implications for health and disease.

DMDQ is a quinoxaline derivative characterized by two methoxy groups at positions 6 and 7 and two methyl groups at positions 2 and 3. Its structure allows it to participate in various chemical reactions, particularly those involving electrophilic species like methylglyoxal.

1. Role in Methylglyoxal Detection

DMDQ serves as an internal standard in high-performance liquid chromatography (HPLC) methods for quantifying methylglyoxal in biological samples. A study demonstrated that DMDQ could be synthesized from methylglyoxal through a reaction with 1,2-diamino-4,5-dimethoxybenzene, facilitating the detection of MG levels in human plasma . The method showed good linearity and sensitivity, making it suitable for clinical applications.

2. Interaction with Reactive Metabolites

Methylglyoxal is a highly reactive dicarbonyl compound implicated in various pathological processes, including diabetes and cardiovascular diseases. Research indicates that DMDQ can form stable adducts with MG, which may influence the biological effects of MG on cells. In vitro studies have shown that increased levels of MG can lead to cellular stress and dysfunction, particularly in periodontal ligament fibroblasts (PDLFs) under high glucose conditions . The presence of DMDQ allows for better understanding and quantification of these interactions.

Case Study 1: Methylglyoxal and Myocardial Infarction

A clinical study investigated the relationship between plasma methylglyoxal levels and myocardial infarction (MI). It was found that elevated MG levels post-MI correlated with decreased left ventricular ejection fraction (LVEF), indicating potential implications for cardiac function assessment. DMDQ was utilized to standardize measurements of MG in plasma samples . This suggests that monitoring MG levels could provide insights into cardiac health and recovery post-MI.

Case Study 2: Periodontal Ligament Dysfunction

In another study focusing on diabetic conditions, PDLFs exposed to high glucose concentrations exhibited increased levels of MG and related modifications to proteins. This led to impaired cell attachment to collagen, a critical component of the extracellular matrix. The use of DMDQ facilitated the quantification of protein modifications due to MG exposure, highlighting its role in cellular dysfunction associated with diabetes .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of DMDQ:

属性

IUPAC Name |

6,7-dimethoxy-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-8(2)14-10-6-12(16-4)11(15-3)5-9(10)13-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUXTDPRBHCJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2N=C1C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186100 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32388-00-4 | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethoxy-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 6,7-dimethoxy-2,3-dimethylquinoxaline according to the research?

A1: The research paper describes the synthesis and use of this compound as a part of a liquid chromatographic method with fluorescence detection. [] This method aims to quantify methylglyoxal, a reactive dicarbonyl compound implicated in various biological processes and diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。